![molecular formula C19H20FN3O3 B5541247 8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including the compound , often involves complex organic reactions. A notable method includes the Buchwald–Hartwig amination, leading to high yields of quinoline derivatives from bromoquinolines and heteroarylamines such as morpholine and pyrrolidine. This method demonstrates the intricate steps required to synthesize such compounds, highlighting the precision in organic synthesis (Bonacorso et al., 2018).

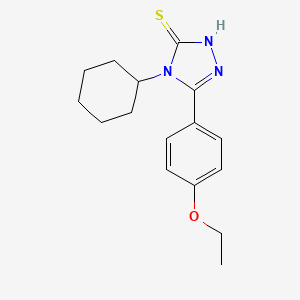

Molecular Structure Analysis

The molecular structure of this compound showcases significant features like intraligand and charge-transfer type transitions, indicative of its complex aromatic structure. Such structures suggest strong interactions with biomolecules, possibly through π-stacking or hydrogen bonding, which are crucial for its potential applications (Bonacorso et al., 2018).

Applications De Recherche Scientifique

Fluorinated Compounds in Medical Research

Fluorinated compounds, including fluorinated quinolones, have significant applications in medical research, particularly in the development of antibiotics and imaging agents. These compounds' unique properties, such as their stability and ability to cross biological membranes, make them valuable in designing drugs with enhanced efficacy and pharmacokinetics.

Antibiotic Applications

Fluorinated quinolones are a class of antibiotics that have been extensively studied for their potent antimicrobial activity. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Their broad-spectrum antibacterial activity makes them effective against a wide range of bacterial infections. Studies have shown their efficacy in treating infections caused by Gram-positive, Gram-negative, and atypical bacteria.

Imaging Applications

Fluorinated compounds are also explored in the context of imaging, particularly in positron emission tomography (PET) imaging. Fluorine-18, a radioactive isotope, is used to label compounds for PET imaging, providing insights into physiological and pathological processes at the molecular level. This has applications in oncology, neurology, and cardiology, among other fields.

Safety and Resistance Concerns

While fluorinated compounds, including quinolones, have beneficial applications, research also highlights concerns regarding safety and resistance. The development of bacterial resistance to quinolones is a significant issue, necessitating ongoing research to understand mechanisms of resistance and develop strategies to mitigate it. Additionally, safety profiles, including potential side effects, are crucial in the clinical application of these compounds.

References:

- The study on fluoroquinolone-resistant Campylobacter jejuni infections highlights the issue of antibiotic resistance and its implications for public health (Smith et al., 1999).

- Research on second-line nab-paclitaxel plus gemcitabine for pancreatic cancer after progression on FOLFIRINOX demonstrates the use of fluorinated compounds in chemotherapy regimens (Chae et al., 2020).

Orientations Futures

Quinoline derivatives have a wide range of applications in medicinal and industrial chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, antimalarial drugs, and organic light-emitting diodes . Therefore, the future directions for “8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline” could involve further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

[(2S)-1-(8-fluoroquinoline-2-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c20-14-4-1-3-13-6-7-15(21-17(13)14)18(24)23-8-2-5-16(23)19(25)22-9-11-26-12-10-22/h1,3-4,6-7,16H,2,5,8-12H2/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNSKINLUZSGBC-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)